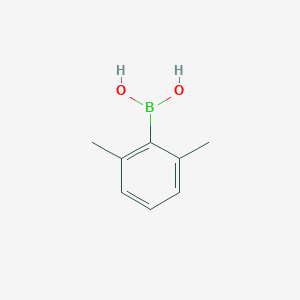

2,6-Dimethylphenylboronic acid

Descripción

Propiedades

IUPAC Name |

(2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDTWWZIHJEZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342610 | |

| Record name | 2,6-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100379-00-8 | |

| Record name | 2,6-Dimethylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100379-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylphenylboronic Acid (CAS: 100379-00-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenylboronic acid, with the CAS number 100379-00-8, is a versatile synthetic building block that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique structural features, particularly the sterically hindered boronic acid group flanked by two methyl groups, impart distinct reactivity and selectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a special focus on its utility in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 100379-00-8 | [1] |

| Molecular Formula | C₈H₁₁BO₂ | [1] |

| Molecular Weight | 149.98 g/mol | [1] |

| Melting Point | 105 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in DMSO (100 mg/mL)[2]. Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[3]. |

Spectral Data

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic protons would likely appear as a multiplet in the range of 7.0-7.5 ppm, while the two methyl groups would give rise to a singlet at approximately 2.5 ppm. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium (B1214612) in deuterated solvents, sometimes rendering them unobservable. An example of a ¹H-NMR spectrum can be found in the literature[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show distinct signals for the aromatic carbons and the methyl carbons. The carbon attached to the boron atom would appear at a characteristic downfield shift. The quaternary aromatic carbons bearing the methyl groups and the boronic acid group, along with the other aromatic carbons, would resonate in the aromatic region (typically 120-145 ppm). The methyl carbons would appear in the aliphatic region (around 20-25 ppm).

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a Grignard reaction.

Experimental Protocol: "One-Pot" Grignard Reaction

This protocol is based on a reported "one-pot" method for the preparation of this compound.

Reaction Scheme:

Materials:

-

2,6-Dimethylphenyl bromide

-

Magnesium turnings

-

Tributyl borate (B1201080) (or another suitable borate ester)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (for initiation, if necessary)

-

Hydrochloric acid (aqueous solution)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The system is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of 2,6-dimethylphenyl bromide in anhydrous THF is added dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction if it does not start spontaneously. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled in an ice bath. A solution of tributyl borate in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis and Work-up: The reaction mixture is cooled again in an ice bath and slowly quenched by the addition of aqueous hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable reagent in the synthesis of complex organic molecules, many of which are of interest in drug discovery. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. It is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biphenyl (B1667301) structures, which are common motifs in pharmaceuticals.

Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with 2-Bromopyridine (B144113)

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 2-bromopyridine, a common transformation in the synthesis of pharmaceutical intermediates.

Reaction Scheme:

Materials:

-

This compound

-

2-Bromopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (B91453) (or another suitable solvent)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), 2-bromopyridine (1.0 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Solvent Addition: Degassed 1,4-dioxane and water (typically in a 4:1 ratio) are added via syringe.

-

Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-(2,6-dimethylphenyl)pyridine.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Role in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its sterically hindered nature can be exploited to achieve specific selectivities in cross-coupling reactions. While specific, detailed synthetic pathways for marketed drugs using this exact starting material are often proprietary, the literature indicates its use in the preparation of classes of molecules with therapeutic potential, such as:

-

Protein Kinase Inhibitors: Many kinase inhibitors feature biaryl scaffolds, and the Suzuki-Miyaura coupling is a primary method for their construction. The 2,6-dimethylphenyl moiety can be incorporated to probe steric pockets within the kinase active site.

-

G Protein-Coupled Receptor (GPCR) Ligands: Similar to kinase inhibitors, GPCR ligands often contain biaryl structures. The use of this compound allows for the introduction of a substituted phenyl ring, which can be crucial for receptor affinity and selectivity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility, particularly in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, makes it an important tool for researchers and scientists in both academic and industrial settings, especially those involved in the design and synthesis of novel therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of this compound in the laboratory.

References

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dimethylphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1] It is a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BO₂ | |

| Molecular Weight | 149.98 g/mol | [2] |

| Melting Point | 105 °C (decomposes) | [1][2][3][4] |

| Boiling Point | Data not readily available | |

| pKa | Data not readily available; general pKa for arylboronic acids is ~9 | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in methanol (B129727) | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of arylboronic acids, adaptable for this compound, are provided below.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the dry this compound is placed on a clean, dry surface. If the sample consists of large crystals, it should be gently pulverized into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range. For a pure substance, this range is typically narrow.

Solubility Determination (Dynamic Method)

The solubility of this compound in a given solvent can be determined using a dynamic (synthetic) method.[6][7]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., methanol)

-

Jacketed glass vessel with a magnetic stirrer

-

Calibrated temperature probe

-

Light source and detector (luminance probe) to measure turbidity

-

Heating/cooling circulator

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound and a known volume or mass of the solvent are added to the jacketed glass vessel. This creates a biphasic sample of known composition.

-

Equilibration: The mixture is stirred vigorously while the temperature is slowly increased at a constant rate (e.g., 0.3 K/h) using the circulator.[6]

-

Endpoint Determination: The turbidity of the solution is continuously monitored using the luminance probe. The temperature at which the last solid particles dissolve and the solution becomes clear is recorded. This temperature corresponds to the saturation temperature for that specific composition.

-

Data Analysis: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve (mole fraction vs. temperature). From this curve, the solubility at a specific temperature can be determined.

pKa Determination (Spectrophotometric Titration)

The acid dissociation constant (pKa) of an arylboronic acid can be determined by UV-Vis spectrophotometric titration. This method is based on the different UV absorbance spectra of the undissociated boronic acid and its conjugate boronate form.

Objective: To determine the pKa of this compound.

Materials:

-

This compound

-

Aqueous buffer solutions of varying known pH

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a small amount of methanol to aid dissolution, then diluted with water).

-

Sample Preparation: A series of solutions is prepared by adding a small, constant aliquot of the stock solution to a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range. The absorbance at a wavelength where the boronic acid and its boronate form have significantly different extinction coefficients is monitored.

-

Data Analysis: A plot of absorbance versus pH is generated. This plot will typically be sigmoidal. The pKa is the pH at the inflection point of the sigmoid curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.

Logical Relationships and Workflows

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a prominent reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The general workflow of this palladium-catalyzed reaction is illustrated below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Physical Property Determination

The logical workflow for the experimental determination of the physical properties of this compound is outlined in the diagram below.

Caption: Workflow for determining key physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (contains varying amounts of Anhydride) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 100379-00-8 [chemicalbook.com]

- 4. 2,6-二甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dimethylphenylboronic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and synthesis of 2,6-dimethylphenylboronic acid, a versatile reagent in organic chemistry with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines prominent synthetic routes with comparative data, and provides detailed experimental protocols.

Structure and Properties of this compound

This compound is an organoboron compound characterized by a boronic acid functional group (-B(OH)₂) attached to a 2,6-dimethylphenyl group. The steric hindrance provided by the two methyl groups ortho to the boronic acid moiety imparts unique reactivity and selectivity in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₁BO₂[1] |

| IUPAC Name | (2,6-dimethylphenyl)boronic acid[1] |

| CAS Number | 100379-00-8[1] |

| Molecular Weight | 149.98 g/mol [1][2] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 105 °C (decomposes)[2][3] |

| Linear Formula | (CH₃)₂C₆H₃B(OH)₂[2] |

| SMILES String | Cc1cccc(C)c1B(O)O[2] |

| InChI Key | ZXDTWWZIHJEZOG-UHFFFAOYSA-N[1][2] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. An alternative, though often lower-yielding, method utilizes an organolithium intermediate.

Grignard Reagent Method

This widely used method consists of two main steps: the formation of the Grignard reagent from 2,6-dimethylphenyl bromide and magnesium, followed by its reaction with a borate ester. An optimized version of this process has been reported to achieve high yields.[4] A "one-pot" modification of this method has also been developed to simplify the procedure.[5][6]

Grignard Synthesis Pathway

Organolithium Method

An alternative synthetic route involves the use of an organolithium reagent. This method typically involves the reaction of 2,6-dimethylphenyl bromide with an organolithium reagent such as n-butyllithium to form 2,6-dimethylphenyllithium, which is then reacted with a borate ester. This method has been reported to result in lower yields compared to the optimized Grignard synthesis.[4]

Table 2: Comparison of Synthesis Methods for this compound

| Method | Key Reagents | Reported Yield | Reference |

| Optimized Grignard Method | 2,6-Dimethylphenyl bromide, Mg, Tributyl borate | 72.2% | [4] |

| "One-Pot" Grignard Method | 2,6-Dimethylphenyl bromide, Mg, Tributyl borate | Not specified | [5][6] |

| Organolithium Method | 2,6-Dimethylphenyl bromide, n-BuLi, Borate ester | 51% | [4] |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound via the optimized Grignard method.

Optimized Grignard Synthesis of this compound

This protocol is based on an improved preparation method with optimized reaction conditions.[4]

Materials:

-

2,6-Dimethylphenyl bromide

-

Magnesium (Mg) turnings

-

Tributyl borate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Preparation of the Grignard Reagent

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (0.12 mol).

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2,6-dimethylphenyl bromide in anhydrous THF.

-

Add a small portion of the 2,6-dimethylphenyl bromide solution to the magnesium to initiate the reaction. The reaction can be initiated by gentle heating or the addition of a small crystal of iodine if necessary.

-

Once the reaction has started, add the remaining 2,6-dimethylphenyl bromide solution dropwise while maintaining the reaction temperature at 43°C.

-

After the addition is complete, continue stirring at 43°C for 1.5 hours to ensure complete formation of the Grignard reagent. The yield of the Grignard reagent is reported to be approximately 98.2%.[4]

Step 2: Borylation and Hydrolysis

-

Cool the Grignard reagent solution to -10°C in an ice-salt bath.

-

Slowly add tributyl borate (0.2 mol) to the Grignard solution while maintaining the temperature at -10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to 20°C over a period of 2 hours.

-

Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of an acidic solution (e.g., 1 M HCl or H₂SO₄) until the mixture becomes acidic.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes.

Experimental Workflow

Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are typically employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the aromatic and methyl protons with the correct chemical shifts and integration.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify the characteristic B-O and O-H stretching vibrations of the boronic acid group.

This guide provides a foundational understanding of the structure and synthesis of this compound, offering valuable information for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 2. 2,6-二甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. cris.unibo.it [cris.unibo.it]

- 4. Preparation of 2,6-dimethylphenyl Boronic Acid by One-pot Grignard Reaction [journal.xynu.edu.cn]

- 5. An Improved Preparation Method of 2,6-Dimethylphenyl Boronic Acid [ccspublishing.org.cn]

- 6. researchgate.net [researchgate.net]

A Technical Guide to (2,6-Dimethylphenyl)boronic Acid for Drug Development Professionals

Core Topic: (2,6-Dimethylphenyl)boronic acid IUPAC Name: (2,6-dimethylphenyl)boronic acid[1]

This document provides a comprehensive technical overview of (2,6-dimethylphenyl)boronic acid, a vital organoboron compound. It is tailored for researchers, scientists, and professionals in the field of drug development, covering its chemical properties, synthesis, and key applications, with a focus on its role in constructing complex molecular architectures.

Compound Properties and Identification

(2,6-Dimethylphenyl)boronic acid, also known as 2,6-dimethylbenzeneboronic acid, is a sterically hindered arylboronic acid. The presence of two methyl groups in the ortho positions to the boronic acid moiety imparts unique reactivity and selectivity in chemical transformations. These structural features are particularly valuable in overcoming synthetic challenges associated with the formation of sterically congested biaryl linkages, which are common motifs in pharmacologically active molecules.

Table 1: Physicochemical and Identification Data for (2,6-Dimethylphenyl)boronic acid

| Property | Value | Reference |

| IUPAC Name | (2,6-dimethylphenyl)boronic acid | [1] |

| CAS Number | 100379-00-8 | [2] |

| Molecular Formula | C₈H₁₁BO₂ | [1] |

| Molecular Weight | 149.98 g/mol | [1] |

| Melting Point | 105 °C (decomposes) | [2] |

| Appearance | White to off-white powder or crystals | |

| Solubility | Soluble in methanol | [2] |

| InChI Key | ZXDTWWZIHJEZOG-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=CC=C1C)B(O)O | [1] |

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are crucial building blocks in medicinal chemistry, largely due to their stability, low toxicity, and versatile reactivity in metal-catalyzed cross-coupling reactions.[3] The introduction of a boronic acid group can modify the physicochemical and pharmacokinetic properties of a molecule, potentially improving its biological activity and selectivity.[3]

(2,6-Dimethylphenyl)boronic acid is particularly significant as a reagent for synthesizing complex molecules, including:

-

Protein Kinase Inhibitors: Used in the development of novel therapeutics targeting kinases.[2]

-

G Protein-Coupled Receptor (GPCR) Agonists: Employed in the synthesis of orally bioavailable GPCR40 agonists for potential diabetes treatment.[2]

-

Enzyme Inhibitors: Sterically hindered boronic acids are instrumental in creating protease and glycosidase inhibitors.[4][5]

The boronic acid functional group itself is a pharmacophore capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites, a mechanism exploited in drugs like the proteasome inhibitor Bortezomib (Velcade®).[3][6]

Key Experimental Protocols

A common and efficient method for preparing (2,6-dimethylphenyl)boronic acid is the "one-pot" Grignard reaction.[7] This protocol involves the formation of a Grignard reagent from 2-bromo-m-xylene (B44306), followed by borylation.

Materials:

-

Magnesium (Mg) turnings

-

2-Bromo-m-xylene (1-Bromo-2,6-dimethylbenzene)

-

Tributyl borate (B1201080) or Trimethyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (for initiation)

-

Hydrochloric acid (for hydrolysis)

Optimized Protocol:

-

Initiation: Under an inert atmosphere (e.g., Argon or Nitrogen), charge a dry three-necked flask with magnesium turnings.

-

Grignard Formation: Prepare a solution of 2-bromo-m-xylene and tributyl borate in anhydrous THF. The optimized molar ratio is typically n(Mg) : n(C₈H₉Br) : n(B(OR)₃) = 1.2 : 1 : 1.5.[7]

-

Reaction: Add a small amount of the THF solution to the magnesium. If the reaction does not start, a crystal of iodine can be added as an initiator. Once initiated, add the remaining solution dropwise while maintaining a gentle reflux.

-

Borylation: The Grignard reagent forms in situ and immediately reacts with the tributyl borate.

-

Hydrolysis: After the addition is complete, cool the reaction mixture and hydrolyze it by slowly adding aqueous hydrochloric acid.

-

Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (2,6-dimethylphenyl)boronic acid can be purified by recrystallization.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form C-C bonds, particularly in the creation of biaryl compounds.[8][9] (2,6-Dimethylphenyl)boronic acid is an excellent coupling partner, especially for constructing sterically demanding biaryl systems.

General Protocol:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1 equiv.), (2,6-dimethylphenyl)boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).[10][11]

-

Solvent Addition: Add a degassed solvent system. Common choices include toluene, 1,4-dioxane, or DMF, often with a small amount of water.[10][12]

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 80-110 °C. Reaction progress is monitored by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine to remove inorganic salts.

-

Purification: Dry the organic layer and concentrate it. The resulting crude product is typically purified by silica (B1680970) gel column chromatography.

References

- 1. 2,6-Dimethylphenylboronic acid | C8H11BO2 | CID 583322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 100379-00-8 [chemicalbook.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of 2,6-dimethylphenyl Boronic Acid by One-pot Grignard Reaction [journal.xynu.edu.cn]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. scispace.com [scispace.com]

- 12. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,6-dimethylphenylboronic acid. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from analogous compounds, particularly the parent compound phenylboronic acid, to provide a foundational understanding. Furthermore, detailed experimental protocols are provided to enable researchers to generate specific data for the target molecule.

Solubility of Arylboronic Acids

The solubility of arylboronic acids is a critical parameter for their effective use in organic synthesis, particularly in widely-used reactions such as the Suzuki-Miyaura cross-coupling.[1][2] Solubility is influenced by several factors including the nature of the solvent, temperature, and the substitution pattern on the phenyl ring.[1][3]

Quantitative Solubility Data for Phenylboronic Acid Analogs

In the absence of specific data for this compound, the following tables summarize the experimentally determined solubility of phenylboronic acid and its isobutoxy-substituted isomers in various organic solvents. This data is presented to provide a general understanding of the solubility behavior of this class of compounds. The introduction of two methyl groups in the 2 and 6 positions is expected to increase the lipophilicity of the molecule compared to phenylboronic acid, which would likely lead to increased solubility in nonpolar organic solvents and decreased solubility in polar solvents.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Mole Fraction (x) |

| Chloroform | 20 | Moderate |

| 3-Pentanone | 20 | High |

| Acetone | 20 | High |

| Dipropyl Ether | 20 | High |

| Methylcyclohexane | 20 | Very Low |

Source: Adapted from solubility data for phenylboronic acid, which shows high solubility in ethers and ketones, moderate in chloroform, and very low in hydrocarbons.[4][5]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents [1]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of arylboronic acids is the dynamic or synthetic method, which involves observing the dissolution of the solid upon controlled heating.[1][3]

Principle: A mixture of the boronic acid and the solvent of a known composition is heated at a constant rate with vigorous stirring. The temperature at which the solid phase completely disappears, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[1]

Apparatus:

-

Jacketed glass vessel for precise temperature control.[1]

-

Magnetic stirrer and stir bar.[1]

-

Calibrated temperature probe.[1]

-

Luminance probe or a light source and detector to monitor turbidity.[1][3]

-

Heating/cooling circulator.[1]

-

Analytical balance.[1]

Procedure:

-

Sample Preparation: Accurately weigh the this compound and the chosen solvent into the jacketed glass vessel.[1]

-

Heating and Stirring: Heat the biphasic mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.[1]

-

Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity decreases, and light transmission increases.[1]

-

Equilibrium Point Determination: The temperature at which the turbidity completely disappears is recorded as the solid-liquid equilibrium point for that mole fraction.[1][2]

-

Data Collection: Repeat the procedure for different compositions of the boronic acid and solvent to construct a solubility curve (temperature vs. mole fraction).[2]

Stability of this compound

The stability of arylboronic acids is a crucial consideration for their storage and use in synthesis. Two primary degradation pathways are the formation of a cyclic trimeric anhydride (B1165640) (boroxine) and protodeboronation.

Boroxine (B1236090) Formation

Arylboronic acids can undergo reversible dehydration, especially upon heating, to form the corresponding cyclic trimeric anhydride, known as a boroxine.[2] This equilibrium can affect solubility measurements as the boroxine will have different solubility characteristics than the parent boronic acid.

Protodeboronation

Protodeboronation is a common decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[6] This process is often accelerated by factors such as heat, the presence of a base, water, and certain metal catalysts like palladium.[6][7] Sterically hindered arylboronic acids, such as those with ortho-substituents, can be particularly prone to deboronation.[7] The rate of protodeboronation of 2,6-dimethoxybenzeneboronic acid, an analogue of the title compound, was found to be slowest around pH 5 and rapid under more acidic or basic conditions.[7]

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which are fundamental in the synthesis of complex organic molecules.[8]

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[9][10] The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.[9]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[10]

-

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Conclusion

While specific quantitative solubility and stability data for this compound are not extensively documented, an understanding of the behavior of analogous phenylboronic acids provides a valuable framework. The solubility is dependent on solvent polarity and temperature, and the stability is primarily influenced by the equilibrium with its boroxine form and the potential for protodeboronation. For precise applications, experimental determination of these properties using the methodologies outlined in this guide is recommended. This will ensure the optimal design of synthetic routes and the reliable use of this compound in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Safety Profile of 2,6-Dimethylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and associated hazards of 2,6-Dimethylphenylboronic acid (CAS No. 100379-00-8). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for safe handling, storage, and use of this versatile chemical reagent.

Chemical and Physical Properties

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 100379-00-8 | [2] |

| Molecular Formula | C₈H₁₁BO₂ | [2] |

| Molecular Weight | 149.98 g/mol | [2] |

| Melting Point | 105 °C (decomposition) | [2] |

| Appearance | White solid | Fisher Scientific SDS |

| Solubility | Soluble in methanol | [3] |

Hazard Identification and Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards, which are summarized in Table 2.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem, ECHEMI[2][4][5]

The hazard identification and subsequent safety measures can be visualized as a logical workflow.

References

A Comprehensive Technical Guide to 2,6-Dimethylphenylboronic Acid and Its Synonyms

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at 2,6-Dimethylphenylboronic acid, a versatile compound in organic synthesis, detailing its alternative names, physicochemical properties, and key applications, with a focus on experimental protocols and reaction pathways.

Synonyms and Identification

This compound is known by several synonyms in scientific literature and chemical catalogs. Its formal IUPAC name is (2,6-dimethylphenyl)boronic acid[1][2]. Other commonly used names include:

These names are often used interchangeably to refer to the same chemical entity.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 100379-00-8 | [1][2][3] |

| Molecular Formula | C₈H₁₁BO₂ | [1][2][3] |

| Molecular Weight | 149.98 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 105 °C (decomposes) | |

| Purity | ≥95.0% | [3] |

Core Applications in Research and Development

This compound is a valuable reagent with significant applications in various fields of chemical and pharmaceutical research.

Organic Synthesis: This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex biaryl compounds[3][4]. These structures are pivotal in the synthesis of numerous organic molecules.

Pharmaceutical Development: In the realm of medicinal chemistry, this compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs[3]. The boronic acid functional group itself is a key feature in several FDA-approved drugs, such as the proteasome inhibitor bortezomib, highlighting the importance of boronic acid derivatives in drug discovery[5][6][7].

Sensor Technology: The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the development of sensors for biomolecules like saccharides (e.g., glucose)[3][8][9]. This property is exploited in the design of biosensors for diagnostic and monitoring purposes.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a primary application of this compound. Below is a detailed, generalized protocol for a typical reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

1. Reaction Setup:

- To a dry Schlenk flask, add the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

- Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equivalents).

2. Inert Atmosphere:

- Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

3. Solvent Addition:

- Add a degassed solvent system. A common mixture is a 4:1 ratio of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) to water. The total volume should be sufficient to dissolve the reactants (typically a concentration of 0.1 M with respect to the aryl halide).

4. Reaction:

- Stir the reaction mixture at an elevated temperature (typically 80-110 °C).

- Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

5. Work-up:

- Once the reaction is complete, cool the mixture to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

- Separate the organic layer, and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

- Filter the mixture and concentrate the solvent under reduced pressure.

6. Purification:

- Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired biaryl compound.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involving this compound, the following diagrams, created using the DOT language, illustrate key workflows and reaction cycles.

References

- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H11BO2 | CID 583322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 2,6-Dimethylphenylboronic Acid: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenylboronic acid is a versatile and sterically hindered organoboron compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable building block for the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes are presented to facilitate its practical application in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 100379-00-8 |

| Molecular Formula | C₈H₁₁BO₂ |

| Molecular Weight | 149.98 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 105 °C (decomposes) |

| Purity | ≥95.0% to ≥98% (HPLC) |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. Two detailed protocols are provided below.

Experimental Protocol 1: Improved Grignard Method

This method provides a high yield of this compound.[1]

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (0.12 mol). A solution of 2,6-dimethylphenyl bromide in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to initiate the reaction. The reaction mixture is then heated to 43°C for 1.5 hours to ensure complete formation of the Grignard reagent. The yield of the Grignard reagent is typically around 98.2%.[1]

-

Boronation: The Grignard solution is cooled to -10°C in an ice-salt bath. A solution of tributyl borate (0.2 mol) in anhydrous THF is added dropwise while maintaining the temperature below -10°C.

-

Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to 20°C over 2 hours. The mixture is then carefully poured into a beaker containing ice and a dilute acid (e.g., 1 M HCl) with vigorous stirring.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2,6-Dimethylphenyl bromide |

| Key Reagents | Magnesium, Tributyl borate |

| Overall Yield | 72.2%[1] |

Experimental Protocol 2: One-Pot Grignard Method

This method offers a more streamlined approach to the synthesis.[2]

Procedure:

-

Reaction Setup: To a flask containing magnesium chips, a solution of 2,6-dimethylphenyl bromide, tributyl borate, and THF is added dropwise. The optimized molar ratio of the reactants is n(Mg) : n(C₈H₉Br) : n(B(OC₄H₉)₃) = 1.2 : 1 : 1.5.[2]

-

Reaction and Work-up: The reaction is allowed to proceed, and upon completion, the mixture is hydrolyzed with an acidic solution. The product is then extracted and purified as described in the previous method.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The steric hindrance provided by the two methyl groups can influence the regioselectivity and atropisomerism of the resulting biaryl products.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol that can be adapted for various aryl halides.

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

References

Unveiling the Past: The Discovery and Historical Synthesis of 2,6-Dimethylphenylboronic Acid

A foundational reagent in modern organic chemistry, 2,6-dimethylphenylboronic acid, has a history rooted in the mid-20th century's exploration of organoboron compounds. While a definitive singular "discovery" paper remains elusive in readily available digital archives, early investigations into the synthesis of arylboronic acids, particularly by pioneers in organometallic chemistry, laid the groundwork for its preparation and subsequent widespread use.

The synthesis of arylboronic acids, in general, dates back to the early 1900s. However, the preparation of sterically hindered examples like this compound likely emerged from systematic studies on the scope and limitations of existing synthetic methods. One of the key figures in this field was Henry Gilman, whose extensive work on organometallic reagents significantly advanced the synthesis of a wide array of organoboron compounds.

While a specific publication detailing the very first synthesis of this compound is not prominently cited in contemporary literature, a 1958 paper by Henry Gilman and Leonard O. Moore, titled "Some Studies on the Preparation of Arylboronic Acids," published in the Journal of the American Chemical Society, is a significant historical reference.[1] This paper delves into the preparation of various arylboronic acids and reflects the state of the art during that period. The methodologies described, primarily involving the reaction of Grignard reagents with borate (B1201080) esters, were the standard procedures through which compounds like this compound would have been first synthesized.

Early Synthetic Approaches: The Grignard Reaction

The classical and most probable route for the initial synthesis of this compound involves the Grignard reaction. This method, a cornerstone of organometallic chemistry, would have been the go-to procedure for chemists of the era.

Experimental Protocol: Grignard-based Synthesis (Hypothetical Reconstruction based on Mid-20th Century Practices)

The following protocol is a reconstruction of the likely experimental procedure for the first synthesis of this compound, based on the general methods described in the mid-20th century.

Objective: To synthesize this compound via the reaction of a Grignard reagent with a borate ester.

Materials:

-

2-Bromo-m-xylene (B44306) (2,6-dimethylphenyl bromide)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Triethyl borate or trimethyl borate

-

Hydrochloric acid (aqueous solution)

-

Ice

Procedure:

-

Formation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed. A solution of 2-bromo-m-xylene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction begins, the remaining ethereal solution of 2-bromo-m-xylene is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional period to ensure complete formation of the Grignard reagent, 2,6-dimethylphenylmagnesium bromide.

-

Borylation: The Grignard solution is cooled in an ice-salt bath. A solution of triethyl borate in anhydrous diethyl ether is then added dropwise with vigorous stirring. A thick, white precipitate typically forms. The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.

-

Hydrolysis: The reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the intermediate borate ester to the desired boronic acid.

-

Work-up and Isolation: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ethereal extracts are then washed with water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization, typically from water or a mixture of organic solvents.

Quantitative Data (Illustrative)

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |

| 2-Bromo-m-xylene | 185.06 | 0.1 | 18.5 | - |

| Magnesium | 24.31 | 0.12 | 2.9 | - |

| Triethyl borate | 145.99 | 0.11 | 16.1 | - |

| This compound | 149.98 | - | - | (Typical) |

Note: The yields for early syntheses of sterically hindered arylboronic acids were often modest due to competing side reactions and challenges in purification.

Evolution of Synthesis and Applications

Following its initial preparation, this compound remained a niche research chemical for several decades. Its utility was primarily in fundamental studies of organoboron chemistry. However, the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, in the late 1970s and 1980s, dramatically transformed the landscape.

The steric hindrance provided by the two methyl groups in the ortho positions of this compound proved to be highly valuable in controlling the stereochemistry and selectivity of these reactions. This has made it an indispensable tool in modern organic synthesis, particularly in the construction of complex biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.

The demand for more efficient and scalable synthetic routes has led to the development of "one-pot" procedures, which streamline the Grignard-based synthesis, as well as alternative methods that avoid the preparation of the Grignard reagent altogether.

Logical Workflow of Early Synthesis

Caption: Early synthesis workflow for this compound.

References

2,6-Dimethylphenylboronic acid chemical reactivity profile

An In-depth Technical Guide on the Chemical Reactivity Profile of 2,6-Dimethylphenylboronic Acid

Introduction

This compound is an organic compound with the formula (CH₃)₂C₆H₃B(OH)₂. It is a derivative of phenylboronic acid, featuring two methyl groups in the ortho positions relative to the boronic acid moiety. This substitution pattern introduces significant steric hindrance, which profoundly influences its chemical reactivity. While it participates in many of the characteristic reactions of boronic acids, the steric bulk necessitates modified and often more forcing reaction conditions compared to its unhindered counterparts. This guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its applications in cross-coupling reactions and other key transformations.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₁BO₂[1] |

| Molecular Weight | 149.98 g/mol [1][2] |

| CAS Number | 100379-00-8[2] |

| Melting Point | 105 °C (decomposes)[2] |

| Appearance | Solid |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex[3]. This compound is a viable substrate for these reactions, though its steric hindrance presents challenges to the catalytic cycle, particularly the transmetalation step.

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[3]. Overcoming the steric hindrance of this compound often requires the use of highly active palladium catalysts, typically those employing bulky, electron-rich phosphine (B1218219) ligands, and elevated temperatures[4][5][6].

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of sterically hindered boronic acids with various aryl halides.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) | o-methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | - | - |

| 9-benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ | Toluene | 100 | - | 66 |

| Aryl Bromide | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine | KF | 1,4-Dioxane | 110 | - | High |

Data adapted from studies on similar sterically hindered or challenging substrates to illustrate typical conditions.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., Toluene, 1,4-Dioxane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or equivalent reaction vessel

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), base (2.0 eq), and palladium catalyst (2-5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[4]

-

Add the degassed solvent via syringe.[4]

-

Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C) under the inert atmosphere.[4][7]

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.[4]

Visualization of Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically C-N and C-O bonds.[8] This reaction typically couples an aryl boronic acid with an amine or an alcohol.[8][9] Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed at room temperature and open to the air, making it an attractive synthetic method.[8][9]

For sterically hindered substrates like this compound, the reaction may require optimization of the copper source, ligand, and base to achieve good yields. The mechanism is believed to involve a Cu(III) intermediate, which undergoes reductive elimination to form the product.[8]

Experimental Protocol: General Chan-Lam N-Arylation

Materials:

-

This compound (1.5 eq)

-

Amine or other N-H containing compound (1.0 eq)

-

Copper(II) acetate (B1210297) (Cu(OAc)₂, 10 mol%)

-

Pyridine (B92270) (2.0 eq)

-

Solvent (e.g., Dichloromethane, DCM)

-

Molecular sieves (optional, for anhydrous conditions)

Procedure:

-

To a reaction flask, add the amine (1.0 eq), this compound (1.5 eq), and copper(II) acetate (10 mol%).

-

Add the solvent (DCM) and then pyridine (2.0 eq).

-

Stir the reaction mixture vigorously at room temperature, open to the air.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.

-

Wash the celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-arylated product.

Visualization of a Chan-Lam Experimental Workflow

Caption: A typical experimental workflow for Chan-Lam coupling.

Oxidation

Boronic acids can be oxidized to the corresponding phenols. A common and effective method for this transformation is the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a base. For this compound, this reaction yields 2,6-dimethylphenol. The steric hindrance of the ortho-methyl groups does not typically prevent this reaction, although reaction times may be longer compared to unhindered boronic acids.

Quantitative Data for Oxidation

| Boronic Acid | Oxidizing Agent | Base | Solvent | Temp (°C) | Yield (%) |

| This compound | H₂O₂ | NaOH | THF/H₂O | Room Temp | High |

| Arylboronic acids | Oxone® | NaHCO₃ | Acetone/H₂O | Room Temp | Good to Excellent |

Data is representative of general boronic acid oxidation reactions.

Other Reactions and Considerations

Protodeboronation

Protodeboronation is a common side reaction in processes involving boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This process is often promoted by aqueous basic or acidic conditions and can be exacerbated at higher temperatures.[10][11] For sterically hindered and electron-deficient arylboronic acids, the propensity for protodeboronation can be significant, leading to reduced yields in desired coupling reactions.[12][13] Careful control of reaction pH, temperature, and reaction time is crucial to minimize this undesired pathway.

Visualization of Factors Affecting Reactivity

Caption: Key factors influencing the reactivity of this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of sterically hindered biaryl systems and other complex molecules. Its reactivity is dominated by the steric influence of the two ortho-methyl groups, which necessitates the use of carefully optimized reaction conditions, including highly active catalysts and elevated temperatures, to achieve high yields in cross-coupling reactions. Understanding its propensity for side reactions like protodeboronation is critical for the successful application of this versatile building block in research and development.

References

- 1. This compound | C8H11BO2 | CID 583322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 95.0 100379-00-8 [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. Protodeboronation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,6-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,6-dimethylphenylboronic acid. This sterically hindered boronic acid presents unique challenges but is a valuable building block for the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and material science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[1][2][3] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids.[3][4] However, the use of sterically hindered reagents like this compound can significantly impact reaction efficiency, often requiring specialized catalytic systems to overcome the steric clash that can impede the catalytic cycle.[5][6]

The successful coupling of this compound is critical for accessing tetra-ortho-substituted biaryls, a motif found in various biologically active molecules and advanced materials. The protocols outlined below are designed to address the challenges associated with this sterically demanding substrate.

Core Concepts and Workflow

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. This step is often rate-limiting, especially with sterically hindered substrates.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst.[7]

For sterically hindered couplings, the choice of ligand and base is crucial to facilitate both the transmetalation and reductive elimination steps. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote these challenging transformations.[5][6]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a starting point for the coupling of this compound with various aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2-1.5 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, RuPhos, AntPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 mmol)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5-10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl bromide, this compound, palladium catalyst, phosphine ligand, and base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent via syringe.

-

The reaction mixture is stirred at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields for sterically hindered couplings.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.5 mmol)

-

Palladium catalyst (e.g., PdCl₂(dppf)) (5-10 mol%)

-

Base (e.g., K₂CO₃, CsF) (2.0 mmol)

-

Solvent (e.g., DMF, Dioxane/Water mixture) (3-5 mL)

Procedure:

-

In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.

-

Add the solvent and cap the vial.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

-

After the reaction is complete, the vial is cooled to room temperature.

-

The reaction mixture is worked up and purified as described in Protocol 1.

Data Presentation

The following tables summarize representative data for the Suzuki-Miyaura coupling of sterically hindered substrates, including conditions that can be adapted for this compound.

Table 1: Ligand and Base Effects on Sterically Hindered Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd₂(dba)₃ (1) | BI-DIME (1) | - | Toluene | 110 | 12 | 31 |

| 2 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd₂(dba)₃ (1) | AntPhos (2) | - | Toluene | 110 | 12 | 78 |

| 3 | 2-Bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | Pd(dba)₂ (5) | L1 (10) | K₂CO₃ | THF | 60 | 1 | 85 |

| 4 | 2-Bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | Pd(dba)₂ (5) | DPPF (10) | K₂CO₃ | THF | 60 | 1 | 20 |

Data adapted from various sources for illustrative purposes.[6][8]

Table 2: Catalyst Systems for Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 96 |

| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | 2 (from ref) (3) | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 |

Data adapted from various sources for illustrative purposes.[9]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,6-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using the sterically hindered 2,6-dimethylphenylboronic acid. This protocol is particularly relevant for the synthesis of complex biaryl compounds, which are common motifs in pharmaceutical agents and advanced materials. Due to the steric hindrance posed by the ortho-methyl groups, careful optimization of the catalytic system is crucial for achieving high yields.

Introduction